molecular formula C11H7F2NO2S2 B2591594 (5E)-5-{[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 499184-14-4

(5E)-5-{[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2591594
CAS No.: 499184-14-4
M. Wt: 287.3
InChI Key: JGZBNVQIQJRQHN-VMPITWQZSA-N
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Description

The compound (5E)-5-{[2-(Difluoromethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a benzylidene substituent at the 5-position of the thiazolidinone core, with a difluoromethoxy group at the 2-position of the phenyl ring. The E-configuration of the exocyclic double bond and the thione (C=S) group at position 2 are critical for its electronic and steric properties.

Properties

IUPAC Name

(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-4-2-1-3-6(7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZBNVQIQJRQHN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the Knoevenagel condensation reaction. This reaction is performed between a thiazolidinone derivative and a difluoromethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The compound participates in condensation reactions to form extended conjugated systems. A key example involves Knoevenagel condensation with aromatic aldehydes under basic conditions to generate bis-arylidene derivatives. This reaction typically employs ethanol as a solvent and piperidine as a catalyst at 60–80°C, achieving yields of 68–85% .

Table 1: Condensation Reactions with Aromatic Aldehydes

Aldehyde SubstituentCatalystTemp. (°C)Yield (%)
4-ChlorophenylPiperidine7078
3-NitrophenylPiperidine8068
2,5-DichlorophenylPiperidine7585

Nucleophilic Substitution Reactions

The difluoromethoxy group undergoes nucleophilic substitution under specific conditions. In SNAr reactions , the fluorine atoms are replaced by nucleophiles such as amines or thiols in polar aprotic solvents (e.g., DMF) at 100–120°C. For example:

Ar-O-CF2-O-Ar’+NH2RAr-O-C(NHR)-O-Ar’+2HF\text{Ar-O-CF}_2\text{-O-Ar'} + \text{NH}_2\text{R} \rightarrow \text{Ar-O-C(NHR)-O-Ar'} + 2\text{HF}

This reactivity enables functionalization for pharmaceutical applications.

Oxidation

  • Thione-to-sulfone conversion : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thione group to a sulfone, altering electronic properties. Reaction completion occurs within 4–6 hours at 50°C.

  • Benzylidene oxidation : Strong oxidants like KMnO₄ convert the exocyclic double bond to a ketone, though this often degrades the thiazolidinone ring .

Reduction

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the benzylidene double bond to a single bond, yielding a saturated thiazolidinone derivative. Selectivity depends on solvent polarity, with methanol providing >90% conversion .

Complexation with Metal Ions

The sulfur and oxygen atoms coordinate with transition metals, forming complexes that enhance biological activity. Key interactions include:

  • Coordination with Cu(II) : Forms a 1:1 complex in ethanol/water (pH 7.4), confirmed by UV-Vis spectroscopy (λmax\lambda_{\text{max}} = 420 nm) .

  • Ag(I) binding : The thione sulfur acts as a soft base, creating stable Ag complexes with antimicrobial properties.

Table 2: Metal Complexation Data

Metal IonStoichiometryStability Constant (log K)
Cu²⁺1:15.2 ± 0.3
Ag⁺1:28.7 ± 0.4
Fe³⁺1:14.1 ± 0.2

Enzyme Inhibition

The compound inhibits apoptosis signal-regulating kinase 1 (ASK1) through covalent modification of cysteine residues in the catalytic domain. IC₅₀ values range from 0.2–1.8 µM, depending on substituent electronic effects .

Metabolic Degradation

In hepatic microsomes, cytochrome P450 enzymes (CYP3A4) oxidize the difluoromethoxy group to a carboxylic acid, forming a inactive metabolite. Half-life (t1/2t_{1/2}) in human liver microsomes is 42 ± 5 min.

Photochemical Reactions

UV irradiation (λ\lambda = 365 nm) induces E/Z isomerization of the benzylidene group, confirmed by NMR and HPLC. The equilibrium ratio (E:Z) shifts from 95:5 to 60:40 after 2 hours of exposure.

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for Thiazolidinone Derivatives

CompoundOxidation (H₂O₂)Reduction (H₂/Pd)
Difluoromethoxy derivative0.450.12
Methoxy analogue0.380.09
Trifluoromethoxy analogue0.510.14

The difluoromethoxy group enhances oxidative stability compared to methoxy derivatives while maintaining reactivity in nucleophilic substitutions.

Scientific Research Applications

Antibacterial Activity

Thiazolidin-4-one derivatives have shown promising antibacterial properties. For instance, studies indicate that compounds within this class can inhibit the growth of Gram-positive and Gram-negative bacteria. A study highlighted that thiazolidin-4-one compounds with various substituents on the phenyl ring exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% for certain derivatives .

Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives

CompoundTarget BacteriaInhibition Percentage
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%

Anticancer Properties

Recent research has identified thiazolidin-4-one derivatives as potential anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported that specific derivatives exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating potent anticancer activity .

Table 2: Cytotoxic Activity of Thiazolidin-4-One Derivatives

Compound IDCancer Cell LineIC50 (µM)
Compound 1MCF-70.37
Compound 2HepG20.24

Anti-inflammatory Effects

In addition to antibacterial and anticancer properties, thiazolidin-4-one derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Mechanism of Action

The mechanism of action of (5E)-5-{[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazolidinone Derivatives

Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents on the phenyl ring and the heterocyclic core. Below is a detailed comparison with structurally similar compounds:

Substituent Effects on the Phenyl Ring

Compound (CAS No.) Substituent(s) on Phenyl Ring Molecular Weight Key Structural Features Potential Biological Implications
Target Compound 2-(Difluoromethoxy) Not explicitly provided (estimated ~325–350 g/mol) High electronegativity due to -OCF₂H; enhanced lipophilicity and metabolic stability compared to methoxy . Increased bioavailability and resistance to oxidative metabolism.
6339-79-3 4-Hydroxy 237.29 Polar -OH group at para position improves solubility in aqueous media. May enhance interactions with hydrophilic targets (e.g., enzymes).
434303-28-3 3-Methoxy-4-(4-nitrobenzyloxy) 430.5 Bulky nitrobenzyloxy group introduces steric hindrance; electron-withdrawing nitro group. Potential for selective binding to hydrophobic pockets in proteins.
13036-93-6 4-Chloro 323.84 (C₁₆H₁₀ClNOS₂) Chlorine’s electronegativity and lipophilicity. Improved membrane permeability and halogen bonding with targets.
94027-58-4 3-Iodo 455.3 (C₁₆H₁₀INOS₂) Heavy iodine atom enhances polarizability and van der Waals interactions. Potential radiopharmaceutical applications or enhanced binding affinity.

Modifications on the Thiazolidinone Core

  • Position 3 Substituents: The target compound lacks a substituent at position 3, whereas 13036-93-6 and 94027-58-4 feature a phenyl group at this position . 434303-28-3 includes an ethyl group at position 3, which may enhance metabolic stability compared to unsubstituted analogs .
  • Thione (C=S) vs. Dione (C=O) :

    • The target compound and 6339-79-3 retain the thione group at position 2, which is critical for hydrogen bonding and metal chelation . In contrast, 5-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolane-2,4-dione () features a 2,4-dione structure, altering electronic properties and reducing thiol-mediated reactivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    The difluoromethoxy group in the target compound confers higher lipophilicity (LogP ~2.5–3.0 estimated) compared to the hydroxy-substituted 6339-79-3 (LogP ~1.8) . This property enhances blood-brain barrier penetration and oral bioavailability.
  • Solubility :
    Polar substituents like -OH (6339-79-3 ) improve aqueous solubility, whereas halogenated derivatives (e.g., 13036-93-6 , 94027-58-4 ) exhibit lower solubility, necessitating formulation strategies .
  • Metabolic Stability: The -OCF₂H group in the target compound resists oxidative metabolism better than methoxy (-OCH₃) or hydroxy (-OH) groups, as seen in comparative studies of fluorinated vs. non-fluorinated analogs .

Biological Activity

The compound (5E)-5-{[2-(difluoromethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a well-known scaffold in medicinal chemistry. Thiazolidin-4-ones exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This article reviews the biological activities associated with this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Structure and Properties

The structure of the compound features a thiazolidinone ring with a difluoromethoxy-substituted phenyl group at the 5-position. This structural modification is hypothesized to influence its biological activity significantly.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in various studies:

  • Antibacterial Activity : Research indicates that thiazolidinone derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated efficacy against resistant strains such as E. coli and Staphylococcus aureus .
  • Antifungal Activity : Studies have reported that thiazolidinones can also exhibit antifungal properties, with some derivatives showing higher activity than standard antifungal agents .

Anticancer Activity

Thiazolidinone compounds are being explored for their anticancer potential. For example:

  • A study highlighted that certain thiazolidinone derivatives induce apoptosis in cancer cell lines by disrupting cell cycle progression . The specific effects of the compound on various cancer types remain to be thoroughly investigated.

Anti-inflammatory and Antidiabetic Effects

Thiazolidinones are known for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. Moreover, some derivatives have shown potential as antidiabetic agents by acting on peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism .

Case Studies and Experimental Findings

Several studies have focused on the biological activity of thiazolidinone derivatives similar to the compound :

  • Antimicrobial Efficacy : A series of synthesized thiazolidinones were evaluated against various bacterial strains using microdilution methods. Compounds showed significant inhibition zones compared to control drugs like ampicillin .
  • Molecular Docking Studies : Computational studies have been performed to understand the binding interactions of these compounds with bacterial enzymes such as MurB, which is vital for bacterial cell wall synthesis. The docking results suggest that modifications at specific positions enhance binding affinity and biological activity .
  • In Vivo Studies : Some thiazolidinone derivatives have been tested in animal models for their potential therapeutic effects. These studies often measure parameters such as blood glucose levels, inflammatory markers, and tumor growth inhibition .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli, S. aureus, and other resistant strains
AntifungalExhibits activity surpassing standard antifungal agents
AnticancerInduces apoptosis in cancer cell lines; further studies needed
Anti-inflammatoryPotential benefits in chronic inflammatory diseases
AntidiabeticModulates PPARs for glucose metabolism

Q & A

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Minimize epimerization by reducing residence time in reactive intermediates.
  • Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to control stereoselectivity during Knoevenagel condensation .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time isomer tracking .

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